1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound features a unique combination of a phenyl group, a pyrimidine ring, and an ethyl substituent, which contributes to its potential biological activities. Urea derivatives are often studied for their pharmacological properties, including anti-cancer and anti-inflammatory effects.
The compound is synthesized through organic chemical reactions involving specific precursors. While detailed synthetic pathways may not be widely documented in public databases, related compounds and methodologies can provide insights into possible synthesis routes.
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea can be classified as:
The synthesis of 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves multi-step organic reactions. While specific methodologies for this exact compound may not be extensively documented, similar compounds suggest the following general approach:
The precise conditions (temperature, solvent, reaction time) would depend on the specific reactivity of the starting materials used in the synthesis.
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has a complex molecular structure characterized by:
The structural representation can be illustrated using chemical drawing software or databases that provide 3D models for visualization.
The compound may undergo various chemical reactions typical for urea derivatives:
Reaction conditions such as temperature, solvent choice, and catalyst presence are critical in determining the efficiency and outcome of these reactions.
The mechanism of action for 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea is likely related to its interaction with biological targets such as enzymes or receptors involved in disease processes:
Further studies would be necessary to elucidate the specific molecular targets and pathways involved in its action.
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea exhibits several notable physical properties:
Key chemical properties include:
Relevant data should be gathered from experimental studies to confirm these properties.
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has potential applications in various scientific fields:
The integration of urea moieties with phenoxypyrimidine scaffolds represents a strategic advancement in targeted anticancer agent design. Urea groups serve as privileged pharmacophores due to their capacity to form robust hydrogen-bonding networks with biological targets, particularly kinases involved in cancer proliferation and angiogenesis. As evidenced by the frontline kinase inhibitor sorafenib, diaryl ureas establish critical interactions with kinase hinge regions through a triad of hydrogen bonds—two as hydrogen bond acceptors from the urea carbonyl and one as a donor from an N–H group [1] [10]. This binding mode significantly enhances target affinity and selectivity.
Phenoxypyrimidine scaffolds contribute complementary pharmacological advantages, including improved metabolic stability and membrane permeability. Their planar aromatic structure facilitates π–π stacking interactions within hydrophobic enzyme pockets, while the ether linkage provides conformational flexibility for optimal target engagement. In the case of 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea, the phenoxypyrimidine moiety acts as a bioisostere for purine nucleotides, enabling competitive inhibition of ATP-binding sites in kinases like VEGFR2 and PDGFRβ—key drivers of tumor angiogenesis [4] [10].
Recent hybridization efforts demonstrate synergistic effects:
Table 1: Anticancer Urea-Containing Kinase Inhibitors and Their Targets
Compound Name | Primary Targets | Clinical Indications |
---|---|---|
Sorafenib | VEGFR, PDGFR, Raf kinases | RCC, HCC |
Regorafenib | VEGFR1-3, TIE2, Kit | Colorectal cancer, GIST |
1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea | VEGFR2, PDGFRβ (predicted) | Under investigation (preclinical) |
The 2-ethylphenyl substituent in the title compound exemplifies rational optimization of steric and electronic properties to refine target selectivity. Ethyl groups at the ortho position confer:
Molecular dynamics simulations of 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea bound to VEGFR2 reveal that the ethyl group induces a conformational shift in the DFG motif (Asp-Phe-Gly), stabilizing the kinase in an inactive state. This allosteric effect is critical for selective inhibition over structurally similar kinases like FGFR1, minimizing off-target toxicity [7] [10].
Table 2: Impact of Phenyl Substituents on Anticancer Activity in Urea-Pyrimidine Hybrids
Substituent (Position) | VEGFR2 IC₅₀ (nM) | Selectivity Ratio (VEGFR2 vs. FGFR1) | Cytotoxicity (HepG2 GI₅₀, μM) |
---|---|---|---|
None | 142 ± 11 | 3.1 | 12.4 ± 1.3 |
2-Fluorophenyl | 38 ± 4 | 8.7 | 4.2 ± 0.6 |
2-Ethylphenyl | 29 ± 3 | 19.5 | 2.2 ± 0.4 |
3-(Trifluoromethyl)benzyl | 64 ± 7 | 12.3 | 4.6 ± 0.8 |
The synthesis of 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea relies critically on efficient C–N bond formation between the aryl/heteroaryl amine precursors. Computational methods have enabled predictive optimization of this step:
Machine learning models trained on 457 urea-forming reactions predict optimal conditions for scaled synthesis:
Reaction: 5-Amino-2-phenoxypyrimidine + 2-Ethylphenyl isocyanate → Title compound Predicted parameters: - Temperature: 25°C - Solvent: THF - Catalyst: None (spontaneous) - Yield: 94% ± 3%
Experimental validation confirms 91% isolated yield at gram scale, demonstrating computational reliability for industrial translation [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: